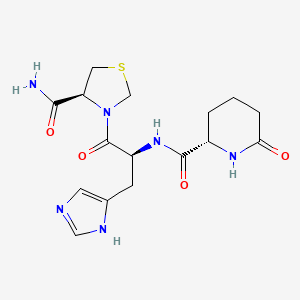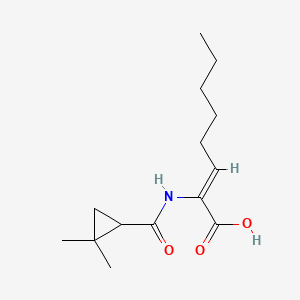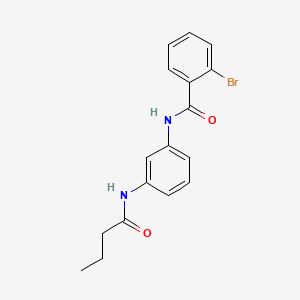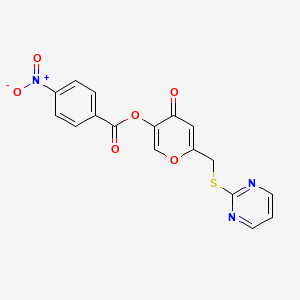
Moniliformin
Overview
Description
Moniliformin (MON) is a mycotoxin with low molecular weight primarily produced by Fusarium fungi and occurring predominantly in cereal grains . It is mainly cardiotoxic and causes ventricular hypertrophy .
Synthesis Analysis
Moniliformin is formed in many cereals by a number of Fusarium species that include Fusarium moniliforme, Fusarium avenaceum, Fusarium subglutinans, Fusarium proliferatum, Fusarium fujikuroi and others . An analytical method based on solid-phase extraction–hydrophilic interaction chromatography–tandem mass spectrometry (SPE–HILIC–MS/MS) has been developed to quantify moniliformin in vegetable oil . Another method involves extraction of the toxin with acetonitrile/water followed by one step-cleanup, TLC and fluorescence derivatization of moniliformin with ortho-phenylenediamine .Molecular Structure Analysis
Moniliformin is a small (98.0081 g/mol), highly polar, acidic molecule . Because of the low pKa (0.5–1.7) of the free acid, it does not occur as acid in nature but as water-soluble sodium or potassium salt .Chemical Reactions Analysis
Due to its ionic nature, MON is weakly retained in reversed-phase chromatography and the separation may be tricky . Nevertheless, this technique is normally used either with the formation of ion pairs or employing specific RP columns for polar compounds, or combining anion exchange and hydrophobic interactions .Physical And Chemical Properties Analysis
Moniliformin is soluble in water and polar solvents, such as methanol . It has an average mass of 136.147 Da and a mono-isotopic mass of 135.956284 Da .Scientific Research Applications
Chromatographic Analysis
An innovative chromatographic analysis was developed for the determination of Moniliformin (MON). Due to its ionic nature, MON is weakly retained in reversed-phase chromatography and the separation may be tricky . The addition of lanthanide ions to the mobile phase was investigated, aiming at improving peak shape and MON separation . This technique allowed to obtain a symmetrical peak shape and a satisfactory chromatographic separation by both mass spectrometry (MS/MS) and UV detection .
Mycotoxin Determination in Cereal-based Foods
A straightforward analytical method was developed and validated to determine the mycotoxin Moniliformin in cereal-based foods . The method was validated for flour, bread, pasta, and maize samples in terms of linearity, matrix effect, recovery, repeatability, and limit of quantification . The method was applied to 102 cereal-based food samples collected in the Netherlands and Germany .
Co-Occurrence with Other Mycotoxins
Moniliformin can co-occur with other mycotoxins produced by Fusarium species, such as Fumonisins (FBs) . The relationship between their concentration levels was examined .
Toxicity Studies
Moniliformin is toxic to experimental animals, causing myocardial degeneration, muscular weakness, and respiratory distress . The European Food Safety Authority (EFSA) Panel on Contaminants in the Food Chain (CONTAM) indicated haematotoxicity and cardiotoxicity as major adverse health effects of MON .
Enzyme Inhibition
Moniliformin inhibits, in vitro, multiple enzyme systems such as pyruvate dehydrogenase, transketolase, aldose reductase, glutathione peroxidase, and glutathione reductase .
Extraction and Purification Method Development
A suitable extraction and purification method for MON determination in cereal samples was developed . Considering that MON is highly water-soluble, the percentage of water in the extraction mixture was increased, using acetonitrile:water 50 + 50 v/v or pure water, obtaining higher extraction yields .
Mechanism of Action
Target of Action
Moniliformin primarily targets the pyruvate dehydrogenase complex of the respiratory reaction . This complex plays a crucial role in the metabolic pathway, as it catalyzes the conversion of pyruvate, a product of glycolysis, into acetyl-CoA .
Mode of Action
Moniliformin acts by causing competitive inhibition of the activity of the pyruvate dehydrogenase complex . This inhibition prevents the conversion of pyruvic acid, a product of glycolysis, into acetyl-CoA . This disruption in the metabolic pathway leads to a decrease in ATP production .
Biochemical Pathways
The primary biochemical pathway affected by moniliformin is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle). Moniliformin’s inhibition of the pyruvate dehydrogenase complex prevents the conversion of pyruvate into acetyl-CoA, a key substrate for the tricarboxylic acid cycle . This results in a reduction of oxidative phosphorylation and thus, ATP production . Moniliformin also influences glycolytic pathways and energy metabolism .
Pharmacokinetics
Moniliformin is extremely soluble in water and stable in acidic conditions . It can be extracted from corn with acetonitrile/water and purified on a strong-anion exchange disposable column . The procedure can detect moniliformin in corn at 0.02 μg/g (limit of determination) with overall recoveries of approximately 70% at spiking concentrations in the range of 0.02-0.25 μg/g .
Result of Action
The primary result of moniliformin’s action is cardiotoxicity , leading to ventricular hypertrophy . On a cellular level, moniliformin’s inhibition of the pyruvate dehydrogenase complex leads to a decrease in ATP production . This can cause significant damage to myofiber, mitochondria, Z and M lines, and sarcoplasmic reticulum, as well as increased extracellular collagen deposition .
Action Environment
Moniliformin is produced by several Fusarium species, which are important pathogens of cereal grains throughout the world . It has been reported to occur naturally in corn, wheat, rye, triticale, oats, and rice from different parts of the world . The concentration of moniliformin can vary significantly depending on the environmental conditions, including the presence of Fusarium species and the specific type of cereal grain .
Safety and Hazards
The limited information available on toxicity and on toxicokinetics in experimental and farm animals indicated haematotoxicity and cardiotoxicity as major adverse health effects of MON . MON causes chromosome aberrations in vitro but no in vivo genotoxicity data and no carcinogenicity data were identified .
Future Directions
properties
IUPAC Name |
3-hydroxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPQKNJSZNXOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) | |
| Record name | Moniliformin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10185731 | |
| Record name | Moniliformin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moniliformin | |
CAS RN |
31876-38-7, 71376-34-6 | |
| Record name | Moniliformin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moniliformin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moniliformin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Moniliformin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moniliformin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONILIFORMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)


![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1676639.png)
![N-mesitylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1676641.png)

![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)
![7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B1676646.png)
![N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide](/img/structure/B1676647.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide](/img/structure/B1676650.png)